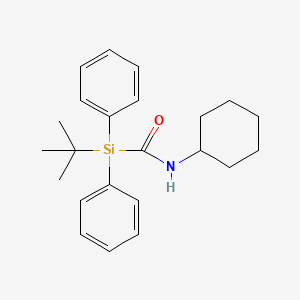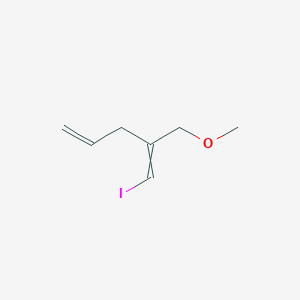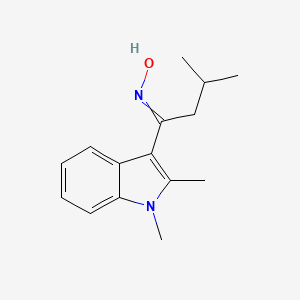
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is a synthetic organic compound It belongs to the class of oximes, which are characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- typically involves the reaction of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl- with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted oximes.
Applications De Recherche Scientifique
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their activity. The indole moiety can interact with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-: The parent compound without the oxime group.
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime: The non-E isomer of the compound.
Uniqueness
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the oxime group also imparts distinct chemical properties compared to its parent compound.
Propriétés
Numéro CAS |
89969-81-3 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
N-[1-(1,2-dimethylindol-3-yl)-3-methylbutylidene]hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c1-10(2)9-13(16-18)15-11(3)17(4)14-8-6-5-7-12(14)15/h5-8,10,18H,9H2,1-4H3 |
Clé InChI |
KGGBBKLCVHLCDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C(=NO)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


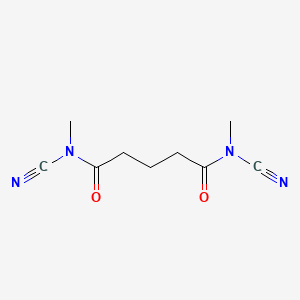
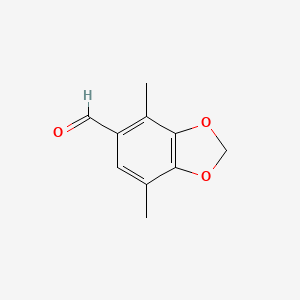
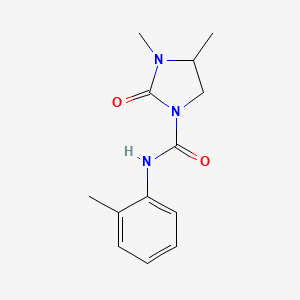
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
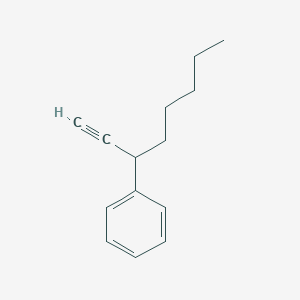
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
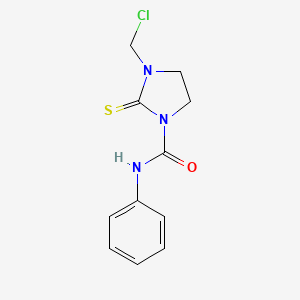
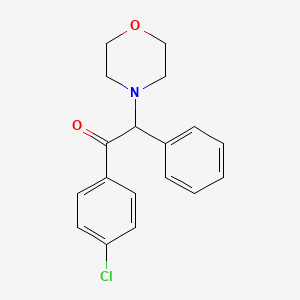
![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
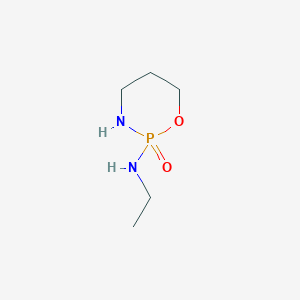
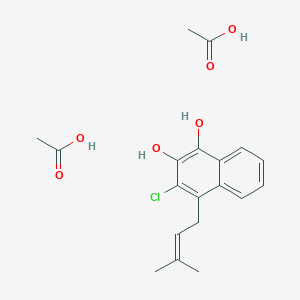
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
